Thioridazine disulfone chemical structure and properties
Thioridazine disulfone chemical structure and properties
Technical Whitepaper: Thioridazine Disulfone – Structural Characterization and Pharmacological Profile
Executive Summary
Thioridazine disulfone (European Pharmacopoeia Impurity A) represents the exhaustively oxidized derivative of the antipsychotic thioridazine. Unlike its pharmacologically active metabolites—mesoridazine and sulforidazine—thioridazine disulfone is characterized by the oxidation of both the phenothiazine ring sulfur and the side-chain methylthio group to sulfone moieties. This whitepaper provides a definitive technical analysis of its chemical structure, metabolic formation, lack of pharmacological potency, and critical role as a quality control marker in pharmaceutical stability testing.
Chemical Identity & Structural Analysis
Thioridazine disulfone is chemically distinct from the active metabolite sulforidazine (often colloquially called thioridazine-2-sulfone). It is imperative to distinguish between these two species to avoid toxicological misinterpretation.
Table 1: Chemical Identity Specifications
| Property | Specification |
| Common Name | Thioridazine Disulfone (Impurity A) |
| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide |
| CAS Registry Number | 100574-22-9 |
| Molecular Formula | C₂₁H₂₆N₂O₄S₂ |
| Molecular Weight | 434.57 g/mol |
| Structural Feature | Dual sulfone groups: Position-2 (side chain) and Position-5 (ring bridge) |
| LogP (Predicted) | ~3.4 (Lower lipophilicity than parent due to polar sulfone groups) |
Structural Insight: The molecule retains the tricyclic phenothiazine core but loses the characteristic "butterfly" planarity to some degree due to the steric and electronic effects of the 5,5-dioxide bridge. The conversion of the sulfide (-S-) to a sulfone (-SO₂-) at position 5 introduces significant electron-withdrawing character, deactivating the aromatic ring system and altering the pKa of the tertiary amine side chain.
Metabolic Pathway & Formation Mechanism
Thioridazine undergoes extensive hepatic metabolism via CYP450 isozymes (primarily CYP2D6). The formation of thioridazine disulfone represents the terminal oxidation state, often considered a metabolic dead-end or a product of oxidative stress/degradation.
Mechanism:
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S-Oxidation (Side Chain): CYP2D6 rapidly converts thioridazine to mesoridazine (sulfoxide) and subsequently to sulforidazine (sulfone).
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Ring Oxidation: The phenothiazine ring sulfur is less reactive but can be oxidized to a sulfoxide (thioridazine 5-sulfoxide).
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Exhaustive Oxidation: Thioridazine disulfone is formed when both sulfur centers are fully oxidized. This is more common in in vitro forced degradation studies (e.g., peroxide stress) than as a major circulating metabolite in humans.
Visualization 1: Oxidative Pathway of Thioridazine
Figure 1: Oxidative pathways leading to Thioridazine Disulfone. Green nodes indicate pharmacologically active species; the grey node indicates the inactive disulfone impurity.
Pharmacological & Toxicological Significance
The distinction between the "disulfone" (Impurity A) and "sulforidazine" is critical for safety assessment.
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Pharmacological Activity: Unlike the parent drug and its mono-oxidized metabolites, thioridazine disulfone is considered pharmacologically inert regarding antipsychotic activity. The electron-withdrawing sulfone at the ring position (position 5) drastically reduces the electron density required for dopamine D2 receptor binding.
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Cardiotoxicity (hERG Channel Blockade): Thioridazine and sulforidazine are potent hERG channel blockers (IC₅₀ ~80 nM), leading to QT prolongation and cardiac arrhythmias.
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Hypothesis: The disulfone, with its altered polarity and 3D conformation, exhibits significantly reduced affinity for the hERG channel pore compared to the lipophilic parent.
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Regulatory Status: It is monitored primarily as a chemical impurity (Impurity A) rather than a toxic metabolite.
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Analytical Methodologies
Quantification of thioridazine disulfone is standard in pharmaceutical stability testing (EP/USP methods). It serves as a marker for oxidative degradation during storage.
Protocol: HPLC Separation of Thioridazine Impurities
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Objective: Separate the disulfone (highly polar) from the parent (lipophilic) and other oxides.
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Column: C18 End-capped (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm).
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Mobile Phase:
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Buffer: 0.05 M Phosphate Buffer (pH 6.[1]5) + 0.1% Triethylamine (TEA) to mask silanols.
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Organic: Acetonitrile / Methanol (50:50).
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Gradient: Isocratic or shallow gradient favoring the elution of the polar disulfone early (Retention time < Parent).
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Detection: UV at 254 nm (Sulfone absorption band).
Visualization 2: Analytical Workflow
Figure 2: Analytical separation workflow showing the elution order based on polarity. The disulfone elutes first due to the high polarity of the two sulfone groups.
References
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European Pharmacopoeia (Ph. Eur.). Thioridazine Hydrochloride Monograph: Impurity A.
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Source:
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72941628: Thioridazine disulfone.
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Source:
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Papadopoulou, A. et al. (2019).[2] Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency.[3]
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Source:
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Simson Pharma.
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Source:
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Gershkovich, P. et al. (2010). Stereoselective metabolism of thioridazine.
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Source:
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Sources
- 1. HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
